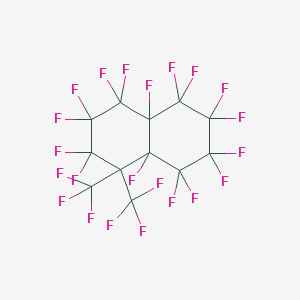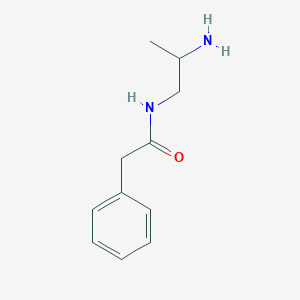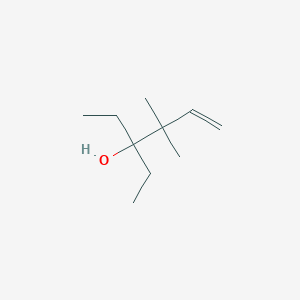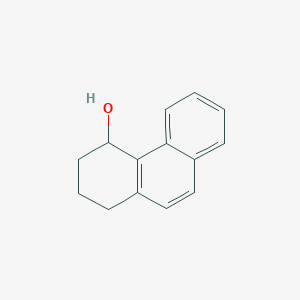
1,2,3,4-Tetrahydrophenanthrene-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4-Tetrahydrophenanthrene-4-ol is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons. It is a derivative of phenanthrene, which is a well-known polycyclic aromatic hydrocarbon. The compound has a molecular formula of C14H14O and is characterized by the presence of a hydroxyl group (-OH) attached to the fourth carbon atom of the tetrahydrophenanthrene structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydrophenanthrene-4-ol typically involves the hydrogenation of phenanthrene under specific conditions. The process can be carried out using a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas. The reaction is conducted under high pressure and elevated temperatures to ensure complete hydrogenation of the phenanthrene ring system.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced catalytic systems and process optimization techniques can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
1,2,3,4-Tetrahydrophenanthrene-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 1,2,3,4-Tetrahydrophenanthrene-4-one.
Reduction: Formation of 1,2,3,4-Tetrahydrophenanthrene.
Substitution: Formation of halogenated derivatives such as 4-bromo-1,2,3,4-tetrahydrophenanthrene.
科学的研究の応用
1,2,3,4-Tetrahydrophenanthrene-4-ol has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,2,3,
特性
CAS番号 |
56179-82-9 |
|---|---|
分子式 |
C14H14O |
分子量 |
198.26 g/mol |
IUPAC名 |
1,2,3,4-tetrahydrophenanthren-4-ol |
InChI |
InChI=1S/C14H14O/c15-13-7-3-5-11-9-8-10-4-1-2-6-12(10)14(11)13/h1-2,4,6,8-9,13,15H,3,5,7H2 |
InChIキー |
XATSUTOXPXWMRG-UHFFFAOYSA-N |
正規SMILES |
C1CC(C2=C(C1)C=CC3=CC=CC=C32)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


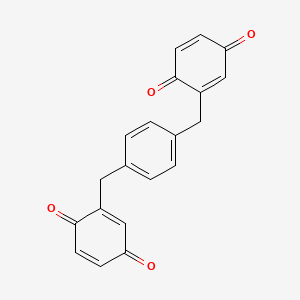
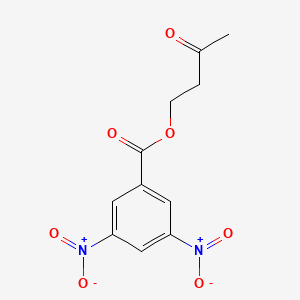
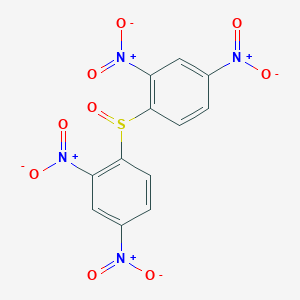
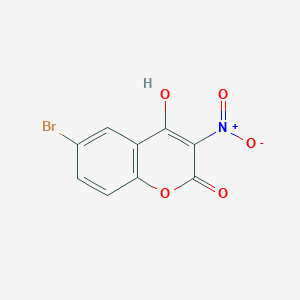
![4-[3-(2,4-Dinitrophenyl)prop-2-en-1-ylidene]-1-ethyl-1,4-dihydroquinoline](/img/structure/B14642159.png)
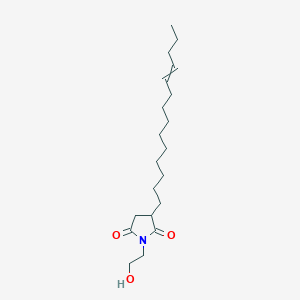


![2-[(1,3-Thiazol-5-yl)methylidene]hydrazine-1-carbothioamide](/img/structure/B14642181.png)

